molecular formula C15H11N5 B5803844 5-phenyl[1,2,4]triazolo[1,5-c]quinazolin-2-amine

5-phenyl[1,2,4]triazolo[1,5-c]quinazolin-2-amine

Cat. No. B5803844
M. Wt: 261.28 g/mol
InChI Key: YPGYUALAPJVOQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-phenyl[1,2,4]triazolo[1,5-c]quinazolin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic compound that contains both a triazole and quinazoline ring.

Scientific Research Applications

Adenosine Receptor Antagonism

5-Phenyl[1,2,4]triazolo[1,5-c]quinazolin-2-amine derivatives have been identified as potent adenosine receptor antagonists, with applications in developing selective A3AR antagonists and multitarget antagonists. This includes the discovery of dual A1/A3 antagonists and balanced pan-AR antagonists, highlighting their significant role in targeting adenosine receptors with implications for various physiological processes (Burbiel et al., 2016).

Reactivity Towards N-nucleophiles

Research on 5-phenyl[1,2,4]triazolo[1,5-c]quinazolines has shown their reactivity towards N-nucleophiles. This includes the synthesis of novel compounds and exploration of their potential transformation mechanisms, adding to the understanding of their chemical properties and potential applications in various fields (Kholodnyak et al., 2016).

Antimicrobial and Nematicidal Properties

Derivatives of this compound have been investigated for their antimicrobial and nematicidal properties. Specific compounds have demonstrated significant activity against various bacteria and fungal strains, as well as nematodes, making them promising agents in these areas (Reddy, Kumar, & Sunitha, 2016).

Antibacterial Activity and Molecular Docking Studies

The synthesis of substituted 5-phenyltriazolylquinazolinylamino nicotinic acid esters has been explored, and these compounds have been evaluated for their antibacterial activity. Molecular docking studies have furthered the understanding of their interaction with biological targets, suggesting potential applications in medicinal chemistry (Mood, Boda, & Guguloth, 2022).

Anticonvulsant Activity

Some derivatives of this compound have been synthesized and evaluated for their anticonvulsant activities. Certain compounds in this series have shown promising results in seizure models, indicating their potential as anticonvulsant agents (Zheng et al., 2013).

properties

IUPAC Name

5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5/c16-15-18-14-11-8-4-5-9-12(11)17-13(20(14)19-15)10-6-2-1-3-7-10/h1-9H,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGYUALAPJVOQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C4=NC(=NN24)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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